2-(2-Chloro-6-fluorobenzylthio)ethylamine chemical properties
2-(2-Chloro-6-fluorobenzylthio)ethylamine chemical properties
An In-depth Technical Guide to 2-(2-Chloro-6-fluorobenzylthio)ethylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Chloro-6-fluorobenzylthio)ethylamine, a molecule of interest in synthetic and medicinal chemistry. While direct literature on this specific compound is sparse, this document extrapolates its core properties, synthesis, and potential applications from established chemical principles and data on its constituent precursors and analogous structures.
Compound Profile and Physicochemical Properties
2-(2-Chloro-6-fluorobenzylthio)ethylamine (CAS No. 175136-76-2) is a substituted thioether containing a halogenated benzyl group and a primary amine.[1] Its structure suggests potential as a versatile intermediate in the synthesis of more complex molecules, particularly within drug discovery programs where such motifs are common.[1]
The molecule's architecture combines a reactive primary amine, a flexible thioether linkage, and a 2-chloro-6-fluorobenzyl moiety, which is a known pharmacophore in various biologically active compounds.[2][3]
Table 1: Physicochemical Properties of 2-(2-Chloro-6-fluorobenzylthio)ethylamine
| Property | Value | Source |
| CAS Number | 175136-76-2 | [1] |
| Molecular Formula | C₉H₁₁ClFNS | [1][4] |
| Molecular Weight | 219.71 g/mol | [1] |
| Appearance | (Not specified, likely a liquid) | - |
| Boiling Point | 140 °C (Predicted) | [1] |
| Density | 1.273 g/cm³ (Predicted) | [1] |
| pKa (Amine) | 8.85 ± 0.10 (Predicted) | [1] |
| XlogP | 2.2 (Predicted) | [4] |
| SMILES | C1=CC(=C(C(=C1)Cl)CSCCN)F | [4] |
| InChI Key | KNNHPOGBBNRNDH-UHFFFAOYSA-N | [4] |
Proposed Synthesis and Mechanistic Rationale
The most logical and industrially scalable synthesis of 2-(2-Chloro-6-fluorobenzylthio)ethylamine is via a nucleophilic substitution (Sɴ2) reaction. This well-established method for thioether formation is analogous to the Williamson ether synthesis.[5][6] The reaction involves the S-alkylation of 2-aminoethanethiol with 2-chloro-6-fluorobenzyl chloride.
Reactants:
-
Nucleophile: 2-Aminoethanethiol (cysteamine, CAS 60-23-1). The thiol (-SH) group is more acidic and its conjugate base, the thiolate (-S⁻), is a significantly stronger and softer nucleophile than the amine (-NH₂) group, favoring selective S-alkylation.[6]
-
Electrophile: 2-Chloro-6-fluorobenzyl chloride (CAS 55117-15-2). This is a potent alkylating agent, rendered highly reactive by the benzylic chlorine, which is an excellent leaving group.[3][7]
Experimental Protocol: Synthesis via Sɴ2 Alkylation
-
Deprotonation: Dissolve 2-aminoethanethiol (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), 1.1 eq) portion-wise at 0 °C to deprotonate the thiol group, forming the highly nucleophilic thiolate anion.
-
Causality: Using a strong, non-nucleophilic base ensures quantitative formation of the thiolate without competing N-alkylation or side reactions. The thiol proton is significantly more acidic than the amine protons, ensuring regioselectivity.
-
-
Electrophile Addition: Slowly add a solution of 2-chloro-6-fluorobenzyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation: The disappearance of the starting alkyl halide spot on TLC and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.
Synthesis Workflow Diagram
Caption: Proposed Sɴ2 synthesis workflow.
Analytical Characterization (Predicted)
Confirmation of the structure would rely on standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aromatic protons on the disubstituted ring, a singlet for the benzylic methylene protons (-S-CH₂ -Ar), and two triplets for the ethylamine moiety (-S-CH₂ -CH₂ -NH₂). The amine protons (-NH₂) would appear as a broad singlet.
-
¹³C NMR: The spectrum would show 9 distinct carbon signals, including those for the three substituted aromatic carbons, three unsubstituted aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the ethylamine chain.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 219, with a characteristic isotopic pattern (M+2) at m/z 221 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Cl (~700-800 cm⁻¹) and C-F (~1000-1400 cm⁻¹) stretches.
Chemical Reactivity and Further Functionalization
The compound possesses two primary reactive sites: the primary amine and the thioether linkage. This dual functionality makes it a valuable intermediate.
-
Amine Functionalization: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and formation of amides, sulfonamides, or ureas. This allows for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Thioether Oxidation: The thioether can be selectively oxidized to a sulfoxide or further to a sulfone using oxidizing agents like m-CPBA or hydrogen peroxide.[6] This modification significantly alters the polarity, hydrogen bonding capacity, and metabolic stability of the molecule, which are key parameters in drug design.
Potential Reaction Pathways Diagram
Caption: Potential functionalization pathways.
Predicted Biological and Pharmacological Profile
While no specific biological activity has been published for this compound, its structural components are prevalent in pharmacologically active agents.
-
Benzylthio- Derivatives: This class of compounds is known to exhibit a wide range of biological effects. For instance, various benzylthio-pyrimidine and benzimidazole derivatives have demonstrated significant antibacterial activities.[8][9]
-
Halogenated Benzyl Groups: The 2-chloro-6-fluorobenzyl moiety is a key building block in pharmaceuticals and agrochemicals.[3] The presence of halogens, particularly fluorine, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[7]
-
Potential Applications: Based on these precedents, 2-(2-Chloro-6-fluorobenzylthio)ethylamine could be investigated for a range of therapeutic areas, including:
Its primary amine provides a handle for conjugation to other molecules or for modulating its pharmacokinetic properties, making it a promising scaffold for library synthesis in a drug discovery context.
Safety and Handling
No specific safety data exists for the title compound. Therefore, a conservative approach based on the known hazards of its precursors is mandatory.
-
2-Chloro-6-fluorobenzyl chloride: This precursor is classified as corrosive and is a lachrymator (causes tearing).[13] It can cause severe skin burns and eye damage.[13]
-
2-Aminoethanethiol: This compound is harmful if swallowed and causes skin and eye irritation.[14][15] It may also cause respiratory irritation and has a strong, unpleasant odor.[14][16]
Handling Recommendations:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
The final product should be treated as a hazardous chemical of unknown toxicity.
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Figure 2. General reaction scheme for the synthesis.
